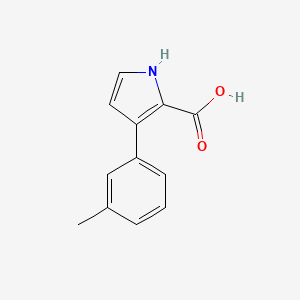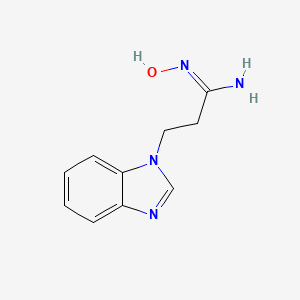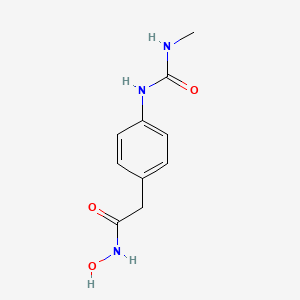
N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its white to brown solid physical form and is typically stored at +4°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide involves multiple steps. One common method includes the reaction of 4-(3-methylureido)phenylacetic acid with hydroxylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a specific temperature to ensure the desired product’s formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Hydroxy-2-(4-(3-ureido)phenyl)acetamide
- N-Hydroxy-2-(4-(3-methylamino)phenyl)acetamide
- N-Hydroxy-2-(4-(3-methylcarbamoyl)phenyl)acetamide
Uniqueness
N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H13N3O3 |
|---|---|
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
N-hydroxy-2-[4-(methylcarbamoylamino)phenyl]acetamide |
InChI |
InChI=1S/C10H13N3O3/c1-11-10(15)12-8-4-2-7(3-5-8)6-9(14)13-16/h2-5,16H,6H2,1H3,(H,13,14)(H2,11,12,15) |
InChI-Schlüssel |
IGFTVGZYNHCGAM-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NC1=CC=C(C=C1)CC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



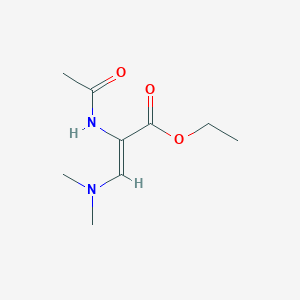
![2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727598.png)

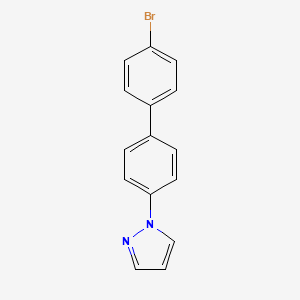
![2-Amino-6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727614.png)
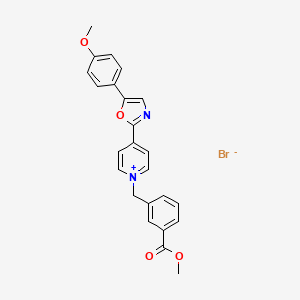
![3-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13727627.png)
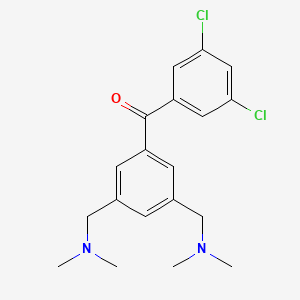
![6-isopropyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13727633.png)
